molecular formula C20H24O3 B192632 Triptophenolide CAS No. 74285-86-2

Triptophenolide

Cat. No.: B192632
CAS No.: 74285-86-2
M. Wt: 312.4 g/mol
InChI Key: KPXIBWGPZSPABK-FXAWDEMLSA-N
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Description

  • Mechanism of Action

    Target of Action

    Triptophenolide, a diterpenoid triepoxide, is a major active ingredient of the Chinese herbal remedy Tripterygium wilfordii Hook F . It primarily targets the nuclear factor-κB (NF-κB) transcriptional activation . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

    Mode of Action

    This compound inhibits NF-κB transcriptional activation at a unique step in the nucleus after binding to DNA . This interaction results in the suppression of the immune response, thereby exhibiting potent anti-inflammatory and immunosuppressive activity .

    Biochemical Pathways

    This compound affects the 2C-methyl-D-erythritol-4-phosphate (MEP) and mevalonate (MVA) pathways . In the MEP pathway, geranylgeranyl diphosphate (GGPP) produces this compound through a series of reactions . These pathways are crucial for the biosynthesis of terpenoids, a class of organic chemicals which includes this compound .

    Result of Action

    The molecular and cellular effects of this compound’s action are primarily related to its immunosuppressive and anti-inflammatory activities . By inhibiting NF-κB transcriptional activation, this compound can suppress the immune response, thereby reducing inflammation .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability was found to be enhanced in a light-protected environment at pH 6.9 and at a temperature of 4°C . Furthermore, it was found to be very stable in chloroform and more stable in ethanol than in methanol or dimethylsulphoxide . These factors can significantly impact the action and efficacy of this compound.

    Preparation Methods

    • The synthetic routes for Triptophenolide are not widely documented, but it is typically obtained from natural sources.
    • Industrial production methods may involve extraction from Tripterygium wilfordii or chemical synthesis using specific precursors.
  • Chemical Reactions Analysis

    • Triptophenolide undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly specified in the available literature.
    • Major products formed during these reactions would depend on the specific reaction conditions.
  • Scientific Research Applications

    Comparison with Similar Compounds

    • Triptophenolide’s uniqueness lies in its antiandrogen activity and immunomodulatory effects.
    • Similar compounds include other diterpenoids and natural products with anti-inflammatory properties.

    Remember that this compound’s full potential and mechanisms are still being explored, making it an intriguing subject for further scientific investigation

    Properties

    IUPAC Name

    (3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KPXIBWGPZSPABK-FXAWDEMLSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H24O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80995809
    Record name 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80995809
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    312.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    74285-86-2
    Record name Triptophenolide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074285862
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80995809
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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